HDAC6 Enzyme Inhibition Potency: Target Compound vs. Conventional HDAC Inhibitor Baseline
The 4-fluorophenoxy group in 2-(4-fluorophenoxy)-N-(4-isopropyl-3-methylphenyl)acetamide was reported to be critical for HDAC6 enzyme specificity, yielding an IC₅₀ of 0.78 µM [1]. This value represents the compound's inhibitory potency against HDAC6, placing it in the sub-micromolar range and comparing favorably against conventional HDAC inhibitors used as baseline controls in the same study [1]. However, it must be noted that the primary source of this data could not be independently verified in peer-reviewed literature as of this assessment, and the evidence should be interpreted with appropriate caution.
| Evidence Dimension | HDAC6 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.78 µM (HDAC6) |
| Comparator Or Baseline | Conventional HDAC inhibitors (unspecified comparators; reported as reference baseline) |
| Quantified Difference | Reported as showing enhanced specificity relative to conventional HDAC inhibitors; exact fold-difference not quantified |
| Conditions | Reported HDAC6 enzyme inhibition assay; full experimental details not available from verified primary source |
Why This Matters
This potency metric, if validated, would position the compound as a useful starting scaffold for HDAC6-targeted probe development, but procurement decisions should weigh the unverified nature of the data source.
- [1] Kuujia.com. CAS 866151-18-0 Product Information Page: 2-(4-Fluorophenoxy)-N-[3-methyl-4-(propan-2-yl)phenyl]acetamide. Data referencing Jones et al. (2023) Nature Communications (citation unverifiable as of assessment date). View Source
